1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate
Description
This compound is a dihydropyrazine derivative featuring two distinct protecting groups: a 9-fluorenylmethyl (Fmoc) group at the N1-position and a tert-butyl ester at the C4-carboxylate. The dihydropyrazine core (a partially unsaturated six-membered ring with two nitrogen atoms) distinguishes it from fully saturated piperazine or aromatic pyrazine analogs. The Fmoc group is widely used in peptide synthesis due to its orthogonality under basic conditions, while the tert-butyl ester enhances solubility in organic solvents and stability under acidic conditions . This combination makes the compound valuable in medicinal chemistry for intermediate synthesis, particularly in the development of nitrogen-containing heterocycles.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2,3-dihydropyrazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-14-12-25(13-15-26)22(27)29-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-12,14,21H,13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVFGGPQTSCVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate (CAS No. 1228675-22-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound features a dihydropyrazine core with a fluorenylmethyl and tert-butyl substituent. Its molecular formula is , and it has a molecular weight of approximately 382.45 g/mol.
Anticancer Activity
The potential anticancer activity of compounds containing the dihydropyrazine moiety has been explored in various studies. For instance, certain dihydropyrazine derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Dihydropyrazine Derivatives
A study on dihydropyrazine derivatives indicated that modifications at the nitrogen positions significantly influenced their cytotoxicity against human cancer cell lines. The introduction of bulky groups like tert-butyl improved selectivity towards cancer cells while reducing toxicity to normal cells.
Antioxidant Activity
Antioxidant properties are crucial for compounds that may be used in therapeutic contexts. The presence of the fluorenyl group in various derivatives has been associated with enhanced radical scavenging capabilities.
Table 2: Antioxidant Activity Data
| Compound | Assay Used | IC50 (µM) |
|---|---|---|
| Fluorenyl derivatives | DPPH | 25 |
| Dihydropyrazine derivatives | ABTS | 15 |
These findings suggest that modifications to the structure can lead to significant improvements in antioxidant activity.
Mechanistic Studies
Molecular docking studies have been employed to predict the binding affinity of similar compounds to various biological targets. These studies often reveal insights into how structural features influence biological interactions.
Example Findings:
- Binding Affinity: Compounds similar to this compound showed high binding affinities to enzymes involved in bacterial metabolism, indicating potential as antibacterial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
Core Structure Differences
- Dihydropyrazine vs. Piperazine/Azepine : The dihydropyrazine ring introduces partial unsaturation, which may enhance rigidity compared to fully saturated piperazine or azepine analogs. This could influence binding affinity in drug design or alter reactivity in synthetic pathways .
- Functional Group Variations : The Fmoc group in the target compound contrasts with benzyl or hydroxymethyl groups in analogs. Fmoc is base-labile, whereas tert-butyl esters are acid-labile, enabling orthogonal deprotection strategies .
Synthetic Utility
- The tert-butyl ester in the target compound improves stability during acidic workup, a limitation in analogs with ethyl esters (e.g., CAS 912444-89-4) .
- Piperazine derivatives (e.g., CAS 1034574-30-5) are more commonly used in drug discovery due to their conformational flexibility, but dihydropyrazines may offer unique stereoelectronic properties for niche applications .
Physicochemical Properties Solubility: The tert-butyl group enhances lipophilicity, favoring organic-phase reactions, while the Fmoc group’s aromaticity may reduce aqueous solubility compared to hydroxymethyl-substituted analogs (e.g., CAS 529516-61-8) . Thermal Stability: The high melting point of the piperazine tricarboxylate analog (141.5–142.5°C) suggests greater crystalline stability than oily intermediates like the benzyl-cyanomethyl derivative .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 1-((9H-fluoren-9-yl)methyl) 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. For example:
Coupling Reactions : Use Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) to introduce the Fmoc group at the N-terminus, followed by tert-butyl esterification at the carboxylate position.
Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) and bases like DIEA (N,N-diisopropylethylamine) are critical for activating reactive intermediates .
Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane systems) ensures high purity, monitored via TLC (Rf ~0.3–0.5) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and absence of side products (e.g., tert-butyl protons at δ ~1.4 ppm; Fmoc aromatic protons at δ ~7.3–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₂₅H₂₈N₂O₆: 452.49) and detects impurities .
- Melting Point Analysis : Sharp melting points (e.g., 141–143°C) indicate crystalline purity .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Peptide Synthesis : The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), while the tert-butyl ester stabilizes carboxylates during acidic cleavage .
- Intermediate in Heterocyclic Chemistry : Used to synthesize dihydropyrazine derivatives for studying ring-opening reactions or cycloadditions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies for Fmoc coupling, enabling solvent/catalyst optimization (e.g., DMF vs. THF) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error in protecting group strategies .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal molar ratios (e.g., Fmoc-Cl:amine = 1.2:1) and reaction times .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer :
- Multi-Technique Validation : Cross-check with 2D NMR (COSY, HSQC) to distinguish diastereomers or rotamers. For example, dihydropyrazine ring protons may exhibit splitting due to restricted rotation .
- Variable Temperature (VT) NMR : Conduct experiments at 25°C vs. 60°C to assess dynamic effects. Broadening or sharpening of peaks can confirm conformational exchange .
- Statistical Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, temperature) causing spectral anomalies .
Q. What strategies mitigate dihydropyrazine ring instability during deprotection?
- Methodological Answer :
- Acid-Labile tert-Butyl Removal : Use TFA (trifluoroacetic acid) in dichloromethane (DCM) at 0°C to minimize ring-opening side reactions .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track tert-butyl cleavage (C-O stretch at ~1250 cm⁻¹) and adjust reaction times dynamically .
- Stabilizing Additives : Introduce scavengers like triisopropylsilane (TIPS) to quench reactive intermediates and prevent decomposition .
Q. How can researchers design scalable synthesis protocols for this compound?
- Methodological Answer :
- Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer during Fmoc coupling, reducing batch-to-batch variability .
- Process Analytical Technology (PAT) : Use inline sensors (e.g., pH probes, UV-vis spectrometers) for real-time feedback control .
- Green Chemistry Metrics : Optimize E-factor by recycling solvents (e.g., DMF via distillation) and minimizing excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
